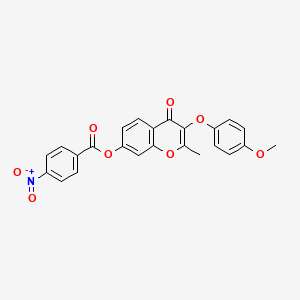

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

Description

This compound is a chromene-based ester featuring a 4-nitrobenzoate group at position 7, a 4-methoxyphenoxy substituent at position 3, and a methyl group at position 2. Chromenes are heterocyclic systems with demonstrated biological relevance, including anti-inflammatory and anticancer activities.

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-14-23(32-18-9-7-17(30-2)8-10-18)22(26)20-12-11-19(13-21(20)31-14)33-24(27)15-3-5-16(6-4-15)25(28)29/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCLVYAAWVVPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate typically involves multi-step organic reactions

Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the chromenone core.

Formation of Nitrobenzoate Ester: The final step involves esterification, where the chromenone derivative reacts with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, are of interest. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological effects

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The chromenone core can interact with various proteins, while the nitrobenzoate ester may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:

Molecular Modeling and Protein Interactions

highlights that substituents on chromene derivatives influence interactions with proteins like FPR1. The nitro group in the target compound could engage in dipole-dipole interactions or π-stacking with aromatic residues, whereas methoxy groups (analog 2) might participate in hydrogen bonding .

Biological Activity

The compound 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate is a synthetic derivative belonging to the class of chromenone compounds. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed examination of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H16O7

- Molecular Weight : 356.33 g/mol

Biological Activity Overview

Research indicates that chromenone derivatives exhibit a range of biological activities. The specific activities of This compound include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory pathways, contributing to reduced inflammation.

- Anticancer Effects : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Antioxidant Activity

A study evaluated the antioxidant capacity of various chromenone derivatives, including our compound. The results indicated that it effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition was dose-dependent.

| Treatment Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Anticancer Activity

The cytotoxic effects were assessed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the effects of various chromenone derivatives on MCF-7 cells. The results indicated that This compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. -

Case Study on Anti-inflammatory Mechanisms :

Another study focused on the anti-inflammatory mechanisms of chromenone derivatives, showing that the compound reduced NF-kB activation in LPS-stimulated macrophages, thereby decreasing the expression of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.